![molecular formula C10H10N2 B2722158 3-环丙基咪唑并[1,5-a]吡啶 CAS No. 1431656-20-0](/img/structure/B2722158.png)

3-环丙基咪唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

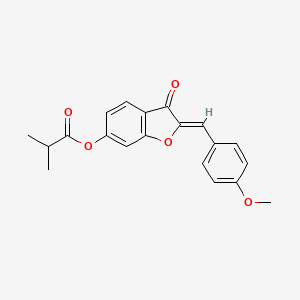

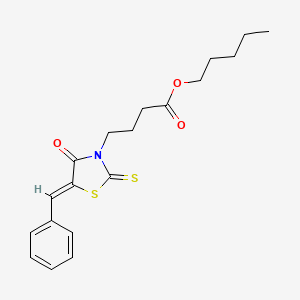

3-Cyclopropylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C10H10N2. It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a fused bicyclic heterocycle . The structure of imidazo[1,5-a]pyridine derivatives has been confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .Physical and Chemical Properties Analysis

Imidazo[1,5-a]pyridine derivatives have unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .科学研究应用

杂环化合物的合成

3-环丙基咪唑并[1,5-a]吡啶衍生物已被用作合成各种多杂环化合物的原料。例如,3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶已被用于构建新的多杂环环系,从而形成吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶衍生物。这些衍生物表现出有趣的生物学特性和潜在的药用应用(Abdel‐Latif 等,2019)。

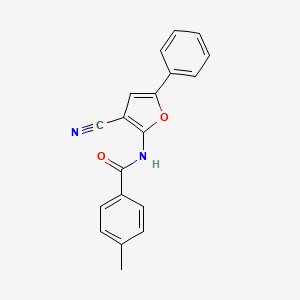

抗菌剂的开发

基于 5-氨基吡唑的新型吡唑并[1,5-a]嘧啶已被合成,并对其抗菌活性进行了评估。该研究旨在制备新型抗菌剂,利用不同的光谱数据揭示其结构,并确定分子对接和 RNA 聚合酶抑制活性(Abdallah & Elgemeie,2022)。

光电和电荷转移特性

3-环丙基咪唑并[1,5-a]吡啶衍生物的光电和电荷转移特性已在分子和固态块体水平上进行了研究。3-(1H-吲哚-3-基)-1-苯基咪唑并[1,5-a]吡啶等化合物已被探索其在多功能有机半导体器件中的潜在用途,突出了它们在开发具有高效光电特性的新材料中的相关性(Irfan 等,2019)。

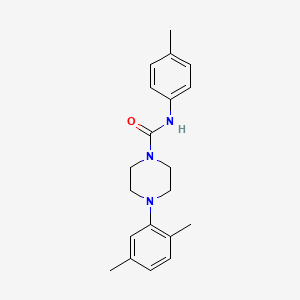

抗癌活性评估

吡唑并[1,5-a]嘧啶衍生物已针对各种癌细胞系进行了抗癌活性研究。这些化合物的细胞毒活性已被评估,揭示了对乳腺癌、肝癌和结肠癌细胞的显着潜力。该研究还涉及分子建模,以了解这些化合物与特定酶的相互作用,这对于靶向抗癌疗法的开发至关重要(Metwally & Deeb,2018)。

未来方向

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

作用机制

Target of Action

Imidazo[1,2-a]pyridine analogues, which are structurally similar to 3-cyclopropylimidazo[1,5-a]pyridine, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) . This suggests that 3-Cyclopropylimidazo[1,5-a]pyridine may influence similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is reported to be 20221 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazopyridine derivatives have been reported to exhibit anticancer activity against various human cancer cell lines

Action Environment

The synthesis of imidazo[1,5-a]pyridine derivatives has been reported to involve various chemical reactions, including palladium-catalyzed coupling reactions . This suggests that the action of 3-Cyclopropylimidazo[1,5-a]pyridine may be influenced by the chemical environment in which it is synthesized and administered.

属性

IUPAC Name |

3-cyclopropylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVWFKFSJSQZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)

![N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2722077.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722078.png)

![3-[(4-Ethoxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2722084.png)

![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)

![1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722095.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)